molecular formula C14F29I B1607379 Nonacosafluoro-1-iodotetradecane CAS No. 307-63-1

Nonacosafluoro-1-iodotetradecane

Cat. No.: B1607379
CAS No.: 307-63-1
M. Wt: 846.01 g/mol
InChI Key: MHIPPKXKESHCIO-UHFFFAOYSA-N
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Description

Nonacosafluoro-1-iodotetradecane (CAS 307-63-1) is a perfluorinated alkyl iodide with the molecular formula C₁₄F₂₉I and a molecular weight of 846.01 g/mol. It is a fully fluorinated tetradecane derivative substituted with an iodine atom at the terminal position. Key physical properties include a boiling point of 93–97°C at 5 Torr (0.67 kPa), indicative of its low volatility under reduced pressure . The compound is also identified by alternative names, such as Perfluorotetradecyl iodide and 1-Iodoperfluorotetradecane, and is structurally characterized by its InChIKey (WYJYLYUQYLRPAB-UHFFFAOYSA-N) and SMILES notation (C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F).

Perfluorinated alkyl iodides like this compound are critical intermediates in synthesizing fluoropolymers, surfactants, and hydrophobic coatings due to their chemical stability and reactivity at the iodine-terminated site .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F29I/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIPPKXKESHCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F29I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059797
Record name Nonacosafluoro-1-iodotetradecane
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Molecular Weight

846.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

307-63-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-14-iodotetradecane
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Record name Nonacosafluoro-1-iodotetradecane
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Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodo-
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Record name Nonacosafluoro-1-iodotetradecane
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Record name Nonacosafluoro-1-iodotetradecane
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosafluoro-1-iodotetradecane is typically synthesized through a series of fluorination and iodination reactionsThe reaction conditions often involve the use of transition metal catalysts to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination, where hydrocarbons are exposed to fluorine gas in the presence of a catalyst. This is followed by iodination, where the fluorinated hydrocarbons react with iodine to form the final product .

Chemical Reactions Analysis

Types of Reactions: Nonacosafluoro-1-iodotetradecane primarily undergoes substitution reactions due to the presence of the iodine atom. The iodine atom can be replaced by other atoms or groups, making it a versatile compound for various chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the substitution reactions of this compound depend on the nucleophile used. For example, reactions with amines can produce perfluorinated amines, while reactions with thiols can yield perfluorinated thiols .

Scientific Research Applications

Nonacosafluoro-1-iodotetradecane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and imaging agents. In industry, it is utilized in the production of coatings, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of nonacosafluoro-1-iodotetradecane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This property makes it a valuable intermediate in the synthesis of various fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile used.

Comparison with Similar Compounds

Nonacosafluoro-1-iodotetradecane belongs to a broader class of perfluoroalkyl iodides (PFAIs). Below is a systematic comparison with structurally and functionally related compounds, emphasizing chain length, fluorine substitution, iodine position, and physicochemical properties.

Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Carbon Chain Length Key Functional Group
This compound (307-63-1) C₁₄F₂₉I 846.01 29 14 Terminal iodine
Dodecane, pentacosafluoro-12-iodo (307-60-8) C₁₂F₂₅I 746.00 25 12 Terminal iodine
Decane, heneicosafluoro-10-iodo (423-62-1) C₁₀F₂₁I 646.00 21 10 Terminal iodine
Nonane, pentadecafluoro-9-iodo (2043-52-9) C₉F₁₅I 546.00 15 9 Terminal iodine
Nonacosafluorohexadecan-1-ol (CAS N/A) C₁₆F₂₉OH ~864.00 29 16 Terminal hydroxyl

Key Observations :

  • Chain Length and Fluorination: Longer carbon chains (e.g., C₁₄ vs. C₉) correlate with higher molecular weights and increased thermal stability. This compound’s extensive fluorination (29 F atoms) enhances chemical inertness compared to shorter homologues .
  • Functional Groups: Terminal iodine in PFAIs enables nucleophilic substitution reactions, distinguishing them from hydroxyl-terminated derivatives (e.g., Nonacosafluorohexadecan-1-ol), which are less reactive but more polar .
Physicochemical Properties
Property This compound Dodecane, pentacosafluoro-12-iodo Decane, heneicosafluoro-10-iodo
Boiling Point (°C, 5 Torr) 93–97 ~80–85 (estimated) ~60–65 (estimated)
Density (g/cm³) ~1.8–2.0 (typical for PFAIs) ~1.7–1.9 ~1.6–1.8
Reactivity High (iodine substitution) Moderate Moderate
  • Volatility: Longer perfluorinated chains reduce volatility. This compound’s higher boiling point compared to C₁₀ and C₁₂ analogues reflects this trend .
  • Density : Increased fluorination elevates density; C₁₄F₂₉I is denser than shorter-chain PFAIs.
Environmental and Toxicological Considerations
  • Persistence : All PFAIs exhibit extreme environmental persistence due to strong C–F bonds. Iodinated variants may degrade into perfluoroalkyl carboxylic acids (PFCAs), which are regulated for toxicity .

Biological Activity

Nonacosafluoro-1-iodotetradecane (CAS Number: 307-63-1) is a perfluorinated compound characterized by its unique chemical structure and properties. It belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their thermal stability and resistance to environmental degradation. This article explores the biological activity of this compound, focusing on its interactions within biological systems, potential toxicological effects, and implications for human health.

This compound is composed of a long carbon chain fully substituted with fluorine atoms, with an iodine atom attached. The molecular formula is C14F29I, and it exhibits properties typical of PFAS, such as hydrophobicity and lipophobicity.

PropertyValue
Molecular FormulaC14F29I
Molecular Weight626.09 g/mol
CAS Number307-63-1
Chemical ClassificationPerfluorinated compound

Research indicates that PFAS compounds, including this compound, may interact with various biological receptors and enzymes, leading to significant physiological effects. One critical area of concern is the binding affinity of PFAS to the Vitamin D receptor (VDR), which plays a pivotal role in regulating immune function, calcium metabolism, and bone health.

VDR Interaction

A study highlighted the competitive binding of several PFAS to VDR, suggesting that this compound could potentially disrupt normal VDR signaling pathways. This disruption may lead to adverse effects such as:

  • Immune suppression
  • Altered hormone levels
  • Bone density reduction

Toxicological Effects

The toxicological profile of this compound has not been extensively studied; however, its classification as a PFAS raises concerns regarding its persistence in the environment and potential bioaccumulation. Notable toxicological findings associated with similar compounds include:

  • Endocrine disruption : Alterations in thyroid hormone levels and androgen synthesis.
  • Immunotoxicity : Impairment of humoral and cellular immune responses.

Case Studies

  • Case Study on Immunotoxicity : Research on perfluorooctanoic acid (PFOA), a well-studied PFAS, demonstrated that exposure led to reduced antibody responses in children following vaccinations. This suggests a similar risk may be posed by this compound due to its structural similarities.
  • Bone Health Impact : Studies have linked PFAS exposure to decreased bone mineral density in laboratory animals, indicating potential risks for osteoporosis in humans exposed to such compounds over time.

Environmental Persistence and Human Health Risks

The environmental impact of this compound is significant due to its persistence in water supplies and potential for human exposure through contaminated drinking water. Epidemiological studies have associated PFAS exposure with various health issues, including:

  • High cholesterol levels
  • Liver dysfunction
  • Increased cancer risk (specifically testicular and kidney cancers)

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.